molecular formula C20H24N2O6S B11129362 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide

Cat. No.: B11129362
M. Wt: 420.5 g/mol
InChI Key: DQIALBJPAMEBDU-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxin ring fused with a phenoxyacetamide structure, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Attachment of the Phenoxyacetamide Group: The phenoxyacetamide moiety is introduced via a nucleophilic substitution reaction. This involves reacting the benzodioxin intermediate with 2-methyl-4-(propylsulfamoyl)phenoxyacetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Final Coupling: The final step involves coupling the intermediate products under controlled conditions to form the target compound. This step may require purification techniques such as recrystallization or chromatography to obtain the pure product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring and phenoxyacetamide moiety allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to changes in cell behavior or function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]propionamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]butyramide

Uniqueness

Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide stands out due to its specific acetamide linkage, which may confer unique binding properties and reactivity. This makes it particularly interesting for applications requiring precise molecular interactions, such as targeted drug design or specific biochemical assays.

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide

InChI

InChI=1S/C20H24N2O6S/c1-3-8-21-29(24,25)16-5-7-17(14(2)11-16)28-13-20(23)22-15-4-6-18-19(12-15)27-10-9-26-18/h4-7,11-12,21H,3,8-10,13H2,1-2H3,(H,22,23)

InChI Key

DQIALBJPAMEBDU-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3)C

Origin of Product

United States

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